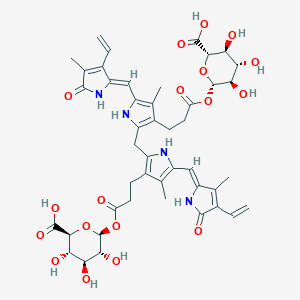

Bilirubin diglucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[2-[[3-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxopropyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13-,27-14-/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJLWMXOOYZBTH-BTVQFETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)C=C)C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)/C=C\6/C(=C(C(=O)N6)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H52N4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904013 | |

| Record name | Bilirubin diglucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

936.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bilirubin diglucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17459-92-6 | |

| Record name | Bilirubin diglucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17459-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilirubin diglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017459926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bilirubin diglucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BILIRUBIN DIGLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L71584RCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilirubin diglucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of a-Synuclein: A Technical Guide to Its Biophysics, Aggregation, and Pathogenic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of alpha-synuclein (α-Syn), a presynaptic neuronal protein central to the pathology of Parkinson's disease and other synucleinopathies.[1][2] As an intrinsically disordered protein, its conformational plasticity is key to both its physiological function and its propensity to misfold and aggregate into neurotoxic species.[3][4][5] This document details the biophysical properties of α-Syn, the kinetics of its aggregation, the signaling pathways implicated in its toxicity, and key experimental protocols for its study.

Biophysical and Structural Properties of Alpha-Synuclein

Alpha-synuclein is a 140-amino acid protein encoded by the SNCA gene.[6] In solution, the monomeric form is intrinsically disordered, lacking a stable tertiary structure.[4][5] This disordered nature allows it to adopt different conformations upon interacting with other molecules, such as lipid membranes, where its N-terminal region can form an alpha-helical structure.[3] The protein is broadly divided into three distinct regions: an amphipathic N-terminal region (residues 1-60), a central non-amyloid-β component (NAC) region (residues 61-95) which is critical for aggregation, and an acidic C-terminal region (residues 96-140).[4]

| Property | Value | Method | Reference |

| Molecular Weight | ~14.5 kDa | Sequence | [6] |

| Amino Acid Residues | 140 | Sequence | [4][6] |

| Secondary Structure (in solution) | <2% α-helix, ~70% random coil | Circular Dichroism (CD) | [4][5] |

| Apparent Stokes Radius | Corresponds to ~57 kDa protein | Size Exclusion Chromatography | [4] |

| Hydrodynamic Diameter (Monomer) | ~5-10 nm | Dynamic Light Scattering (DLS) | [7] |

| Hydrodynamic Diameter (Oligomer) | ~20-50 nm | Dynamic Light Scattering (DLS) | [7] |

| Hydrodynamic Diameter (Fibril) | >100 nm | Dynamic Light Scattering (DLS) | [7] |

The Alpha-Synuclein Aggregation Pathway

The conversion of soluble α-Syn monomers into insoluble amyloid fibrils is a hallmark of synucleinopathies.[8] This process follows a nucleation-polymerization mechanism, which can be seeded by pre-existing aggregates, accelerating the formation of fibrils.[3] The pathway begins with natively unfolded monomers that misfold and self-assemble into small, soluble oligomers. These oligomers are considered the primary neurotoxic species.[9] They can further assemble into larger, elongated protofibrils, which ultimately mature into highly-ordered, β-sheet-rich amyloid fibrils that deposit in neurons as Lewy bodies.[3][10]

Key Signaling Pathways in Alpha-Synuclein Toxicity

Aggregated α-Syn exerts its toxicity through multiple mechanisms, primarily by inducing neuroinflammation and mitochondrial dysfunction.

Neuroinflammation via Toll-Like Receptor Signaling

Extracellular α-Syn aggregates act as damage-associated molecular patterns (DAMPs) that can be recognized by Toll-like receptors (TLRs), particularly TLR2 and TLR4, on the surface of microglia.[11][12] This binding triggers a downstream signaling cascade that activates the transcription factor NF-κB (nuclear factor kappa-B).[8][9][11] Activated NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, leading to the production and release of cytokines like TNF-α and IL-1β. This process also primes the NLRP3 inflammasome for activation, further amplifying the inflammatory response and contributing to chronic neuroinflammation and neuronal damage.[11]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are primary targets of α-Syn toxicity. The protein can interact directly with mitochondrial membranes, including the translocase of the outer membrane (TOM) complex, impairing the import of essential mitochondrial proteins.[13][14] Furthermore, α-Syn can accumulate within mitochondria and inhibit the activity of Complex I of the electron transport chain.[14][15] This inhibition leads to two critical consequences: a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1][15][16] The resulting oxidative stress damages cellular components and can promote further α-Syn misfolding and aggregation, creating a deleterious feedback loop that culminates in neuronal death.[13]

Key Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is widely used to monitor the formation of amyloid fibrils in real-time.[17][18] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[3]

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH₂O. This should be prepared fresh and filtered through a 0.2 µm syringe filter.[3][10]

-

Prepare the reaction buffer (e.g., PBS, pH 7.4) containing 25 µM ThT.[3][10]

-

Prepare purified recombinant α-Syn monomer solution in the reaction buffer to a final concentration of 70-100 µM (1-2 mg/mL).[6][10]

-

-

Assay Setup:

-

Pipette 80-100 µL of the final reaction mixture into each well of a 96-well, black, clear-bottom plate. Include negative controls (buffer with ThT only) and positive controls if available.

-

To study seeding, a small concentration of pre-formed fibrils (PFFs) can be added (e.g., 1-10 µM).[3]

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a fluorescence microplate reader at 37°C with continuous shaking (e.g., orbital or linear, 300-600 rpm).[10]

-

Measure ThT fluorescence at regular intervals (e.g., every 10-15 minutes) for up to 72 hours. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[10]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. The resulting sigmoidal curve allows for the determination of key kinetic parameters, such as the lag time (nucleation phase), the maximum slope (elongation rate), and the final plateau (equilibrium).

-

Cellular Toxicity Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common model for studying the neurotoxic effects of α-Syn aggregates.[19][20] Cytotoxicity can be assessed using methods like the Lactate Dehydrogenase (LDH) release assay, which measures membrane damage, or the MTT assay, which measures metabolic activity.

Methodology:

-

Cell Culture:

-

Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12) supplemented with FBS and antibiotics. Cells can be differentiated (e.g., with retinoic acid) to acquire a more neuron-like phenotype.

-

-

Treatment:

-

Prepare α-Syn oligomers or pre-formed fibrils (PFFs) externally.

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of α-Syn aggregates (e.g., 0.1 to 5 µM).[21] Include an untreated control (vehicle only).

-

Incubate for a specified period, typically 24 to 48 hours.[21]

-

-

Cytotoxicity Measurement (LDH Assay Example):

-

After incubation, carefully collect a portion of the cell culture supernatant from each well.

-

Use a commercial LDH cytotoxicity assay kit, following the manufacturer's protocol. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a provided lysis buffer). This provides a quantitative measure of aggregate-induced cell death.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening compounds that may inhibit α-Syn aggregation and its subsequent toxicity.

Seed Amplification Assays (SAA)

For diagnostic and research purposes, Seed Amplification Assays (SAAs), such as Real-Time Quaking-Induced Conversion (RT-QuIC) and Protein Misfolding Cyclic Amplification (PMCA), have emerged as highly sensitive methods.[22][23][24][25][26] These assays exploit the prion-like seeding ability of pathological α-Syn aggregates present in biological fluids (e.g., cerebrospinal fluid).[22][24] A small amount of seed from the sample is added to a substrate of recombinant monomeric α-Syn. Through cycles of incubation and mechanical agitation (shaking or sonication), the seeds recruit and convert the monomers into amyloid fibrils, exponentially amplifying the initial signal, which is then detected using ThT fluorescence.[22][23]

References

- 1. Alpha-Synuclein Oligomers Interact with Metal Ions to Induce Oxidative Stress and Neuronal Death in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biophysical characterization of α- ... | Article | H1 Connect [archive.connect.h1.co]

- 3. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 4. Biophysical characterization of α-synuclein and its controversial structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aggregated Alpha-Synuclein Transcriptionally Activates Pro-Inflammatory Canonical and Non-canonical NFκB Signaling Pathways in Peripheral Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 11. Targeting Microglial α-Synuclein/TLRs/NF-kappaB/NLRP3 Inflammasome Axis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Overcrowded Crossroads: Mitochondria, Alpha-Synuclein, and the Endo-Lysosomal System Interaction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Close Encounter Between Alpha-Synuclein and Mitochondria [frontiersin.org]

- 15. Frontiers | The relationship of alpha-synuclein to mitochondrial dynamics and quality control [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Overexpression of alpha-synuclein promotes both cell proliferation and cell toxicity in human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cellular models of alpha–synuclein toxicity and aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Optimizing Alpha Synuclein Seed Amplification Assays [stressmarq.com]

- 24. Seed amplification assay for the detection of pathologic alpha-synuclein aggregates in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. α-Synuclein Seeding Assay Using RT-QuIC | Springer Nature Experiments [experiments.springernature.com]

- 26. Seed amplification assay for the detection of pathologic alpha-synuclein aggregates in cerebrospinal fluid | Springer Nature Experiments [experiments.springernature.com]

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Bilirubin Diglucuronide

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of bilirubin diglucuronide, a key metabolite in pharmacological and toxicological studies. Adhering to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the general safety and handling precautions for bilirubin compounds. While this compound is a naturally occurring substance, concentrated forms used in laboratory settings require careful handling.

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

| Protective Equipment | Specification | Purpose |

| Gloves | Nitrile or latex | To prevent skin contact. |

| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |

| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area. A dust mask may be used for powdered forms. | To prevent inhalation of dust particles. |

General Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid dust formation.[1]

-

Keep away from strong oxidizing agents, as they are incompatible materials.[1]

-

Store in a cool, dry, and well-ventilated place, protected from direct sunlight.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

-

Waste Collection:

-

Contaminated Materials:

-

Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with this compound should be considered contaminated.

-

Place all contaminated materials in the same designated chemical waste container. Handle contaminated packages in the same way as the substance itself.[2]

-

-

Decontamination of Work Surfaces:

-

Wipe down the work area with a suitable laboratory disinfectant or cleaning agent.

-

Dispose of the cleaning materials (e.g., paper towels) as contaminated waste.

-

-

Container Sealing and Labeling:

-

Securely seal the waste container.

-

Ensure the container is clearly labeled with "this compound Waste" and any other information required by your institution's waste management program.

-

-

Final Disposal:

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

References

Essential Safety and Logistical Information for Handling Bilirubin Diglucuronide

Personal Protective Equipment (PPE)

To ensure safety and minimize exposure, the following personal protective equipment is recommended when handling Bilirubin diglucuronide in solid form or in solution.

| PPE Category | Item | Specifications and Recommendations |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common and effective choice for laboratory settings.[5] Always inspect gloves for signs of degradation or puncture before use and change them frequently. |

| Body Protection | Laboratory coat, gown, or smock | Intended to protect skin and personal clothing from potential contamination.[6][7] |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Necessary when there is a potential for dust formation or aerosol generation.[1][8] Use in a well-ventilated area or under a chemical fume hood. |

Operational Plan: Safe Handling and Storage

Handling:

-

Engineering Controls: Handle in a well-ventilated area. Use of a chemical fume hood is recommended, especially when working with the powdered form to control dust.[1][3]

-

Procedural Controls: Avoid contact with skin, eyes, and clothing.[9] Minimize dust generation and accumulation.[4] Do not ingest or inhale.[9] After handling, wash hands thoroughly.

-

Incompatibilities: Avoid strong oxidizing agents.[4]

-

Light Sensitivity: Bilirubin and its derivatives are light-sensitive.[4] Protect from direct sunlight and store in a light-resistant container.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4][9]

-

For long-term stability, it is often recommended to store Bilirubin products refrigerated or frozen.[9] Always consult the supplier's specific storage recommendations.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is not classified as a hazardous substance, disposal in standard chemical waste streams is generally appropriate, but institutional guidelines should always be followed. Contaminated PPE should be disposed of as solid waste.

Experimental Workflow: Handling a Spill of this compound Powder

The following diagram outlines the procedural steps for safely managing a small spill of this compound powder in a laboratory setting.

References

- 1. carlroth.com [carlroth.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. fishersci.com [fishersci.com]

- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]

- 7. osha.gov [osha.gov]

- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.